Introduction: The Significance of a Deuterated Quaternary Ammonium Salt
Introduction: The Significance of a Deuterated Quaternary Ammonium Salt
An In-Depth Technical Guide to Tetrapropyl-d28-ammonium Bromide
This guide provides an in-depth technical overview of Tetrapropyl-d28-ammonium bromide, a deuterated quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and core applications. We will explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific principles.
Quaternary ammonium salts (QAS) are a class of compounds defined by a central positively charged nitrogen atom covalently bonded to four organic groups.[1] Their amphiphilic nature, where a charged hydrophilic head is joined to hydrophobic tails, allows them to function as cationic surfactants, phase-transfer catalysts, and antimicrobial agents.[2] The specific properties of any QAS are dictated by the organic groups attached to the nitrogen center.[2]
Tetrapropyl-d28-ammonium bromide is a specialized, isotopically labeled version of tetrapropylammonium bromide (TPAB). In this molecule, all 28 hydrogen atoms on the four propyl chains have been replaced with their heavier isotope, deuterium (²H). This complete deuteration is not a trivial modification; it imbues the molecule with unique properties that make it an invaluable tool in modern analytical and materials science. The increased mass from deuterium labeling provides a distinct signature in mass spectrometry, while the substitution of protons (¹H) with deuterium, which is effectively "silent" in standard proton NMR, simplifies complex spectra.[2] This guide will elucidate the practical applications that arise from these fundamental characteristics.
Physicochemical and Spectrometric Properties
The defining feature of Tetrapropyl-d28-ammonium bromide is its mass shift of +28 atomic mass units compared to its non-deuterated counterpart. This distinction is fundamental to its application as an internal standard in mass spectrometry. The physical properties are largely similar to the unlabeled compound, as isotopic substitution has a minimal effect on bulk properties like melting point and solubility.
| Property | Tetrapropyl-d28-ammonium bromide | Tetrapropylammonium bromide (unlabeled) |
| CAS Number | 284474-84-6 | 1941-30-6[3] |
| Molecular Formula | C₁₂D₂₈BrN[] | C₁₂H₂₈BrN[5] |
| Molecular Weight | 294.43 g/mol | 266.27 g/mol [5] |
| Cation Mass (Exact) | 214.3975 u | 186.2222 u[6] |
| Appearance | White to off-white solid/crystals[5] | White crystalline powder[5] |
| Melting Point | ~270 °C (decomposes) | ~285 °C (decomposes) |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
| Solubility | Soluble in water, ethanol[7] | Soluble in water |
| Storage | Room Temperature, Hygroscopic[2][8] | Room Temperature, Hygroscopic[2] |
Synthesis and Characterization
The synthesis of tetraalkylammonium salts is a classic example of the Menshutkin reaction, an Sₙ2 reaction involving the alkylation of a tertiary amine with an alkyl halide.[9] The synthesis of the deuterated analogue follows the same principle, with the critical requirement of using fully deuterated precursors.
Synthesis Protocol: Menshutkin Reaction
The synthesis involves reacting tri(propyl-d7)amine with n-propyl-d7-bromide. The choice of a polar aprotic solvent is crucial as it must solvate the reactants to facilitate the reaction while allowing the product to precipitate upon completion, simplifying purification.[10] Dimethylformamide (DMF) is a common and effective solvent for this purpose.[11]
Materials:
-
Tri(propyl-d7)amine
-
n-Propyl-d7-bromide
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask, combine tri(propyl-d7)amine (0.96 molar equivalents) and n-propyl-d7-bromide (1.09 molar equivalents).[11]
-
Solvent Addition: Add anhydrous dimethylformamide to the flask. A reactant-to-solvent ratio of approximately 40-60% is effective.[10]
-
Heating and Reflux: Heat the mixture to 100-130 °C under reflux with vigorous stirring.[10][11] The reaction progress can be monitored by the disappearance of the two-phase system as the reactants are consumed.[11] Maintain reflux for 6-12 hours.[10][11]
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The Tetrapropyl-d28-ammonium bromide product will precipitate as white crystals.[11] For improved yield, the flask can be further cooled in an ice bath.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Washing and Drying: Wash the collected crystals 2-3 times with cold ethyl acetate to remove any residual solvent and unreacted starting materials.[7] Dry the final product under vacuum to yield high-purity Tetrapropyl-d28-ammonium bromide.
Caption: Workflow for the synthesis of Tetrapropyl-d28-ammonium bromide.
Analytical Characterization
Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the identity and isotopic purity of the compound. Using electrospray ionization (ESI) in positive mode, the most prominent ion observed will be the deuterated tetrapropylammonium cation ([C₁₂D₂₈N]⁺).
-
Predicted m/z of Cation: 214.40
-
Fragmentation Pattern: Tandem MS (MS/MS) of the 214.40 precursor ion is expected to show a fragmentation pattern analogous to its unlabeled counterpart, primarily through the neutral loss of deuterated propene (C₃D₆, 48.09 Da) and other deuterated alkane/alkene fragments.[6] This provides structural confirmation.
| Precursor Ion (m/z) | Predicted Major Fragment Ions (m/z) | Neutral Loss |
| 214.40 | 166.31 | C₃D₆ |
| 124.23 | C₆D₁₂ | |
| 116.22 | C₇D₁₄ |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be devoid of significant signals in the alkyl region, confirming successful and complete deuteration. The only observable signal would likely be residual solvent or a trace amount of water.
-
¹³C NMR: The carbon-13 spectrum will show signals corresponding to the three distinct carbon atoms in the propyl chains. Due to coupling with deuterium (a spin-1 nucleus), these signals will appear as complex multiplets, providing further structural confirmation.
Core Applications: A Practical Guide
Application 1: Internal Standard for LC-MS/MS Bioanalysis
The primary and most critical application of Tetrapropyl-d28-ammonium bromide is as a stable isotope-labeled internal standard (SIL-IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Expertise & Causality: An ideal internal standard co-elutes with the analyte, experiences the same matrix effects (ion suppression or enhancement), and behaves identically during sample extraction, but is clearly distinguishable by the mass spectrometer.[12] A SIL-IS is the gold standard because its physical properties are nearly identical to the analyte, ensuring it tracks the analyte through the entire workflow. The significant mass difference of +28 Da ensures zero cross-talk between the analyte and IS signals during MS detection.
Experimental Protocol: Use as an Internal Standard
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Tetrapropyl-d28-ammonium bromide in methanol or acetonitrile. Store this solution at -20 °C or below.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase or reconstitution solvent to create a working internal standard (WIS) solution. The final concentration in the sample should be consistent across all samples and is typically chosen to be near the midpoint of the calibration curve (e.g., 50-100 ng/mL).[13]
-
Sample Spiking: Add a small, precise volume of the WIS to all samples, including calibration standards, quality controls, and unknown samples, at the earliest possible stage of sample preparation (e.g., before protein precipitation or extraction).[12] This ensures the IS corrects for variability in every subsequent step.
-
Sample Preparation (Example: Protein Precipitation):
-
To 50 µL of plasma sample, add 5 µL of WIS.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., >12,000 rcf) for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis: Develop a chromatographic method that separates the analyte (unlabeled TPAB) from matrix interferences. The SIL-IS (Tetrapropyl-d28-ammonium bromide) will co-elute. Set up the mass spectrometer to monitor specific precursor-product ion transitions for both the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.
Predicted MRM Transitions for Quantification:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Analyte (TPAB) | 186.2 | 142.2 | Quantifier |
| 186.2 | 114.1 | Qualifier | |
| Internal Standard | 214.4 | 166.3 | Quantifier |
| 214.4 | 124.2 | Qualifier |
-
Quantification: The concentration of the analyte in unknown samples is determined by calculating the ratio of the analyte peak area to the IS peak area and plotting this ratio against the concentrations of the calibration standards.
Caption: Workflow for using d28-TPABr as an internal standard.
Application 2: Structure Directing Agent in Zeolite Synthesis
Tetrapropylammonium (TPA) cations are widely used as organic structure-directing agents (SDAs), or templates, for the synthesis of MFI-type zeolites, such as ZSM-5.[14][15]
Expertise & Causality: In hydrothermal synthesis, the TPA⁺ cation organizes silicate and aluminate precursors in the synthesis gel. Its specific size and charge distribution template the formation of the characteristic pore structure of the ZSM-5 zeolite.[1] The organic cation becomes occluded within the growing inorganic crystal framework. After crystallization, the organic template is removed by calcination (heating to high temperatures, >500 °C) to open the micropores, yielding the final, active catalyst.[11] Using the deuterated version allows for advanced mechanistic studies (e.g., using solid-state NMR or neutron scattering) to precisely track the location and behavior of the SDA during the crystallization process.
Experimental Protocol: ZSM-5 Synthesis
-
Gel Preparation: Prepare an alkaline silicate-aluminate hydrogel. A typical procedure involves dissolving sodium aluminate and sodium hydroxide in water, followed by the addition of a silica source (e.g., fumed silica or sodium silicate).
-
SDA Addition: Add an aqueous solution of Tetrapropyl-d28-ammonium bromide to the gel under vigorous stirring. The molar composition of the final gel is critical and dictates the properties of the resulting zeolite.
-
Hydrothermal Synthesis: Transfer the final gel to a Teflon-lined stainless-steel autoclave. Heat the autoclave to 150-170 °C for 24-78 hours.[11] During this time, the zeolite crystals nucleate and grow around the deuterated TPA⁺ template.
-
Product Recovery: After crystallization, cool the autoclave. Filter the solid product, wash thoroughly with deionized water until the pH is neutral, and dry at 100-120 °C.
-
Calcination: To activate the zeolite, heat the dried powder in air to 500-550 °C for several hours to burn off the occluded d28-TPA⁺ template, opening the microporous network.[11]
Caption: Role of d28-TPA⁺ as a structure-directing agent in zeolite synthesis.
Application 3: Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are soluble in two immiscible phases (typically aqueous and organic).[16] The QAS acts as a shuttle, transporting an anionic reactant from the aqueous phase into the organic phase where the reaction occurs.
Expertise & Causality: The mechanism hinges on ion-pairing. For example, in the reaction of sodium cyanide (aqueous) with 1-chlorooctane (organic), the tetrapropylammonium cation (Q⁺) pairs with the cyanide anion (CN⁻) at the liquid-liquid interface. The resulting [Q⁺CN⁻] ion pair is soluble in the organic phase due to the bulky, hydrophobic propyl groups.[16] This "naked" cyanide, stripped of its hydrating water molecules, is a much more potent nucleophile, leading to a dramatic increase in reaction rate.[16][17] After the Sₙ2 reaction, the newly formed chloride ion pairs with the Q⁺ cation, shuttles back to the aqueous phase, and exchanges for another cyanide ion, thus continuing the catalytic cycle. The deuterated version is useful for kinetic isotope effect studies or for mechanistic investigations where monitoring the catalyst is required.
Experimental Protocol: General PTC Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a powerful mechanical stirrer (vigorous stirring is essential to maximize interfacial area), combine the organic substrate (e.g., 1-chlorooctane) and an organic solvent (e.g., toluene).[16][17]
-
Catalyst Addition: Add a catalytic amount of Tetrapropyl-d28-ammonium bromide (typically 1-5 mol%).
-
Aqueous Phase Addition: Add an aqueous solution of the nucleophile (e.g., sodium cyanide).
-
Reaction: Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with maximum possible stirring. Monitor the reaction progress by periodically taking a sample from the organic layer and analyzing it by GC or TLC.
-
Workup: After the reaction is complete, cool the mixture, stop stirring, and allow the layers to separate. Collect the organic layer, wash it with water and then brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to isolate the product.
Caption: The catalytic cycle of d28-TPABr in phase-transfer catalysis.
Handling and Safety
Tetrapropyl-d28-ammonium bromide, like its non-deuterated analogue, is considered a hazardous substance. The primary risks are associated with its chemical reactivity, not its isotopic composition.
-
Irritation: It is known to cause serious skin and eye irritation and may cause respiratory irritation upon inhalation of dust.[2][5]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] Avoid generating dust.
-
Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic and should be protected from moisture.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for chemical waste.
Conclusion
Tetrapropyl-d28-ammonium bromide is a highly specialized reagent whose value lies in the strategic substitution of hydrogen with deuterium. This isotopic labeling makes it an indispensable tool for quantitative mass spectrometry, where it serves as a gold-standard internal standard. Furthermore, its role as a deuterated analogue for a common structure-directing agent and phase-transfer catalyst opens avenues for detailed mechanistic studies that are difficult to perform with the unlabeled compound. By understanding the fundamental principles behind its synthesis and application, researchers can fully leverage the unique capabilities of this powerful molecule to achieve greater accuracy and insight in their scientific endeavors.
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